N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

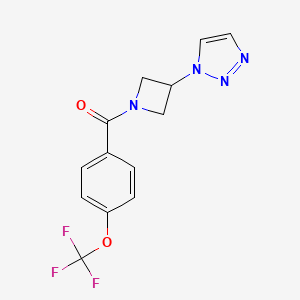

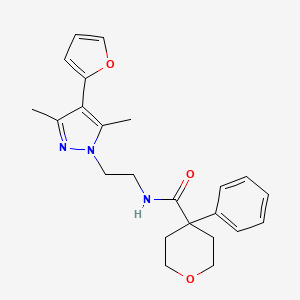

“N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains an ethyl group, a carboxamide group, and a 4-methoxyphenyl group .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of “N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

Pyrrolidine derivatives, including “N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide”, can undergo various chemical reactions. For instance, they can participate in asymmetric 1,3-dipolar cycloaddition reactions . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring is often preferred over the trans orientation .Physical And Chemical Properties Analysis

The molecular weight of “N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” is 177.2429 . Other physical and chemical properties specific to this compound were not found in the retrieved sources.Applications De Recherche Scientifique

Synthesis Methodologies

Innovative synthesis methods for related compounds have been explored, with studies demonstrating the Michael reaction of chiral secondary enaminoesters leading to pyrrolidine derivatives through good to excellent diastereoselectivity. These methods allow for the creation of compounds with potential for further pharmacological investigation, such as the synthesis of various pyrrolidine-3-carboxylates (Revial et al., 2000). Microwave-assisted synthesis techniques have also been applied, providing efficient paths to carboxamides from starting compounds like ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, showcasing the versatility and efficiency of modern synthetic approaches (M. Milosevic et al., 2015).

Pharmacological Activity

Research into the pharmacological potential of pyrrolidine derivatives includes the synthesis of novel 1H-1-pyrrolylcarboxamides with potential pharmacological interest. These compounds have been synthesized via acyl chlorides and tested for various activities, indicating the broad interest in pyrrolidine derivatives for potential therapeutic applications (A. Bijev et al., 2003). Another study focused on pyrrolo[3,2-b]pyridine-3-carboxamide derivatives linked with 2-methoxypyridine, showing significant antitubercular and antibacterial activities, suggesting the potential of such compounds in addressing infectious diseases (S. Bodige et al., 2019).

Structural Analysis and Applications

X-ray powder diffraction and crystal structure analysis play crucial roles in understanding the molecular conformation and potential applications of compounds. For example, the structure and conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide have been studied, revealing insights into its potential as an antineoplastic agent (Surajit Banerjee et al., 2002). These structural studies are essential for designing compounds with desired biological activities and physicochemical properties.

Orientations Futures

Pyrrolidine derivatives, including “N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide”, hold promise in the field of drug discovery due to their versatile scaffold. They can be designed and developed into novel biologically active compounds and drug candidates . Future research could focus on exploring the biological activities of these compounds and optimizing their properties for therapeutic applications .

Propriétés

IUPAC Name |

N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-3-15-14(17)16-9-8-12(10-16)11-4-6-13(18-2)7-5-11/h4-7,12H,3,8-10H2,1-2H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJMJPJFFJEVIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(C1)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

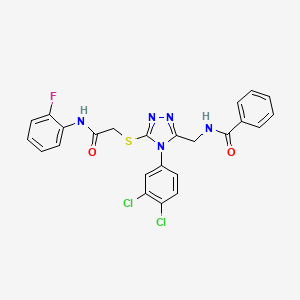

![N-(2,4-difluorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2384369.png)

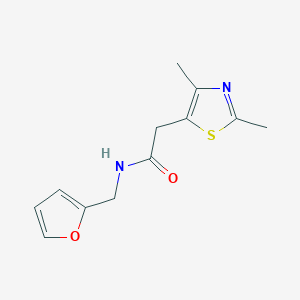

![3-Methyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2384371.png)

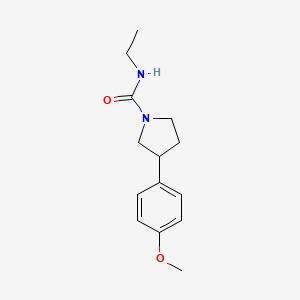

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide;hydrochloride](/img/structure/B2384373.png)

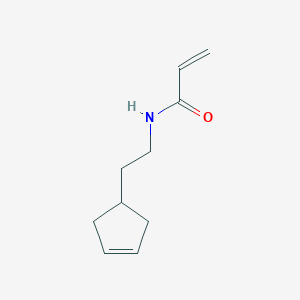

![8-{4-[(6-Chloro-2-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2384385.png)